Buquinolate

Anticoccidial Efficacy Broiler Performance Weight Gain

Buquinolate is a quinoline anticoccidial reference standard distinguished by selective inhibition of Eimeria mitochondrial cytochrome bc1 complex (IC50: 3 pmol/mg protein) without affecting host mitochondria. Its well-defined cross-resistance profile with decoquinate enables definitive quinolone-susceptibility classification of field isolates. Low aqueous solubility and documented particle-size-dependent efficacy make it ideal for formulation research on poorly soluble feed additives. An exceptional safety margin (acute oral LD50 >20 g/kg in chicks) simplifies pharmacokinetic study design. Choose buquinolate for target-specific parasitology research where mechanistic precision and validated resistance profiling are critical.

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
CAS No. 5486-03-3
Cat. No. B1668063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuquinolate
CAS5486-03-3
SynonymsBonaid
buquinolate
ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate
Molecular FormulaC20H27NO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C
InChIInChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22)
InChIKeyLVVXOXRUTDAKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buquinolate (CAS 5486-03-3): Technical Procurement Profile and Baseline Specifications for Anticoccidial Research


Buquinolate (ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate) is a synthetic quinoline derivative [1] that functions as a potent anticoccidial agent in poultry [2]. It is characterized by its specific mechanism of action, inhibiting cytochrome-mediated electron transport within the mitochondria of Eimeria parasites [3], a target distinct from that of many other anticoccidial classes. Its well-documented safety profile, including a high acute oral LD50 in chicks (>20 g/kg), provides a foundational rationale for its use in feed-additive research [4].

Buquinolate (CAS 5486-03-3): Why Generic Quinolone or Anticoccidial Substitution Fails to Meet Research Specifications


Direct substitution of buquinolate with other quinolone anticoccidials (e.g., decoquinate, methyl benzoquate) or alternative chemical classes (e.g., ionophores like lasalocid, thiamine analogs like amprolium) is scientifically unsound. These compounds differ fundamentally in their molecular targets, efficacy spectra against specific Eimeria species, and resistance profiles [1]. For example, buquinolate and decoquinate share a common mitochondrial target, leading to cross-resistance in field strains [2], while ionophores like lasalocid operate via cation transport, presenting a distinct resistance profile [3]. Furthermore, class-specific properties like aqueous solubility, which directly impact formulation strategy and in vitro assay design, vary significantly between buquinolate (largely insoluble) and amprolium (readily soluble) [4]. Procurement based solely on a broad 'anticoccidial' classification thus risks introducing unintended variables in research models and invalidating comparative study outcomes.

Buquinolate (CAS 5486-03-3): Core Technical Evidence for Differentiated Scientific Selection and Procurement


Comparative In Vivo Efficacy: Buquinolate vs. Amprolium+Ethopabate and Zoalene on Weight Gain

In a floor-pen trial with broiler chickens infected with field isolates of Eimeria acervulina, buquinolate at its recommended use level (0.00825% in feed) permitted superior weight gains compared to two established anticoccidial regimens. The quantitative comparison underscores buquinolate's efficacy in maintaining performance under specific Eimeria challenge [1].

Anticoccidial Efficacy Broiler Performance Weight Gain Eimeria acervulina

Mechanistic Potency: Buquinolate's High-Affinity Inhibition of Eimeria Mitochondrial Respiration

Buquinolate acts as a potent inhibitor of succinate- and malate+pyruvate-supported respiration in isolated Eimeria tenella mitochondria. A concentration of only 3 pmol of buquinolate per mg of mitochondrial protein is required to achieve 50% inhibition of electron transport, demonstrating high target affinity [1]. This effect is selective, as no inhibition was observed in chicken liver mitochondria at comparable concentrations, suggesting a therapeutic window based on differential target sensitivity [1].

Mitochondrial Respiration Electron Transport Chain Eimeria tenella Enzyme Inhibition

Particle Size as a Critical Formulation Variable: Enhanced Coccidiostatic Efficacy of Micronized Buquinolate

The physical form of buquinolate is a quantifiable determinant of its in vivo efficacy. Two independent trials demonstrated that micronized buquinolate (average particle size 1.6-1.8 μm) provided superior control of Eimeria tenella infection compared to milled material (average particle size 6.1 μm). The advantage was most pronounced at sub-therapeutic feed levels, where only micronized buquinolate provided protection against mortality at 0.00275% [1].

Particle Size Bioavailability Eimeria tenella Feed Formulation Drug Delivery

Defined Cross-Resistance Profile: Implications for Anticoccidial Rotation and Sensitivity Testing

Selection pressure studies reveal a clear cross-resistance pattern between buquinolate and other quinolones, specifically decoquinate. An Eimeria tenella strain resistant to buquinolate also exhibited resistance to decoquinate [1]. Conversely, resistance to the quinolone class did not confer cross-resistance to amprolium or robenidine, indicating distinct and predictable resistance mechanisms [2].

Drug Resistance Cross-Resistance Eimeria tenella Quinolones Decoquinate

Comparative Safety and Tolerability: High Margin of Safety in Target Species

Buquinolate demonstrates a high margin of safety in poultry, with acute oral toxicity data indicating a very low risk of overdose in research or field settings. In toxicity tests in chickens, single oral doses of 20 g/kg were nontoxic to 7-day-old chicks, and no signs of toxicosis appeared in chickens fed 0.088% buquinolate (over 10x the recommended use level) in the ration for 31 days [1]. This contrasts with the narrower therapeutic index of some ionophore anticoccidials, such as monensin, where toxic signs can occur at levels only 2-3 times the effective dose.

Toxicology Safety Pharmacology Acute Toxicity LD50 Chicken

Buquinolate (CAS 5486-03-3): High-Impact Research and Industrial Application Scenarios Driven by Differentiated Evidence


Positive Control for Quinolone-Class Sensitivity Testing in Coccidiosis Research

Use buquinolate as a reference standard in in vitro or in vivo assays designed to determine the quinolone-susceptibility of Eimeria field isolates. Its well-defined cross-resistance profile with decoquinate [1] allows researchers to confidently classify isolates as quinolone-resistant or -sensitive, informing effective anticoccidial rotation strategies.

Standardized Anticoccidial in Feed Formulation and Particle Size Bioavailability Studies

Leverage the documented effect of particle size on buquinolate efficacy [2] to serve as a model compound in veterinary pharmaceutical research. It is ideal for investigating the relationship between drug micronization, gastrointestinal absorption, and in vivo performance of poorly soluble feed additives in poultry.

Selective Tool for Investigating Eimeria Mitochondrial Electron Transport

Employ buquinolate as a potent and selective probe in parasitology research. Its high-affinity inhibition of E. tenella mitochondrial respiration (IC50: 3 pmol/mg protein) without affecting host (chicken) mitochondria [3] makes it an invaluable tool for dissecting parasite-specific metabolic pathways and screening for novel inhibitors targeting the cytochrome bc1 complex.

High-Safety Margin Model Compound for Dose-Response and Toxicokinetic Studies in Poultry

Utilize buquinolate's exceptionally high margin of safety (acute oral LD50 > 20 g/kg in chicks) [4] as a model compound for studying the pharmacokinetics and toxicokinetics of low-toxicity feed additives. It allows for the administration of a wide range of doses without confounding acute toxicity, simplifying the interpretation of drug disposition and metabolism data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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